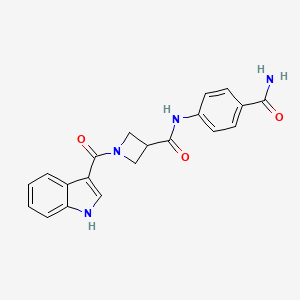
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, also known as CPIA, is a novel small molecule that has recently been studied for its potential applications in medicinal chemistry and biochemistry. CPIA is a heterocyclic compound with a unique structure and properties that make it attractive for a variety of scientific research applications. In
科学的研究の応用
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to possess antifungal, antibacterial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been studied for its potential use as a therapeutic agent for the treatment of cancer, as well as for its ability to inhibit the growth of certain bacteria and fungi. Furthermore, this compound has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
作用機序
The exact mechanism of action of N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is not yet fully understood. However, it is believed that this compound may act by binding to certain receptors in the body, such as the serotonin receptor. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of certain drugs, such as the cytochrome P450 enzymes. This inhibition may lead to a decrease in the effectiveness of certain drugs, and therefore may need to be taken into consideration when using this compound as a therapeutic agent.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain bacteria and fungi. Additionally, this compound has been shown to possess antifungal, antibacterial, and anti-inflammatory properties. Furthermore, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
実験室実験の利点と制限
The advantages of using N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide in laboratory experiments include its low cost, easy synthesis, and its ability to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. However, there are some limitations to using this compound in laboratory experiments. For example, this compound may inhibit the activity of certain enzymes involved in the metabolism of certain drugs, such as the cytochrome P450 enzymes. This may lead to a decrease in the effectiveness of certain drugs, and therefore may need to be taken into consideration when using this compound as a therapeutic agent.
将来の方向性
Due to its unique structure and properties, there are a variety of potential future directions for N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide. For example, this compound could be further studied for its potential use as a therapeutic agent for the treatment of cancer, as well as for its ability to inhibit the growth of certain bacteria and fungi. Additionally, this compound could be studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, this compound could be further studied for its potential use in drug design and development, as well as for its potential use in the synthesis of novel compounds. Finally, this compound could be investigated for its potential use as a diagnostic agent, as well as for its potential use in the development of new imaging technologies.
合成法
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide can be synthesized using a variety of methods, such as the three-step synthesis of 1-indole-3-carboxamidine, 4-carbamoylphenylhydrazine, and this compound. The first step involves the reaction of 1-indole-3-carboxamidine with 4-carbamoylphenylhydrazine, which produces an intermediate product. In the second step, this intermediate product is reacted with this compound to form the final product.
特性
IUPAC Name |
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c21-18(25)12-5-7-14(8-6-12)23-19(26)13-10-24(11-13)20(27)16-9-22-17-4-2-1-3-15(16)17/h1-9,13,22H,10-11H2,(H2,21,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOABUJWPKZRFRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6427269.png)
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide](/img/structure/B6427276.png)
![3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide](/img/structure/B6427283.png)
![N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427298.png)
![N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide](/img/structure/B6427309.png)
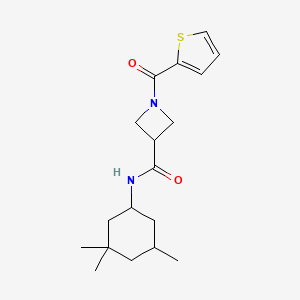
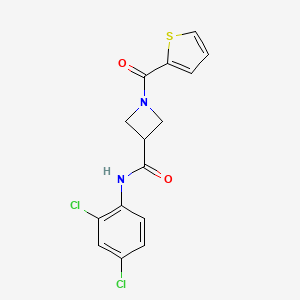

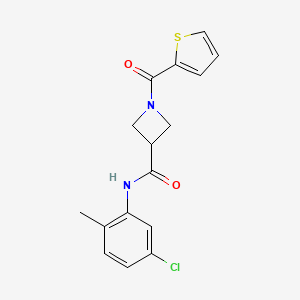
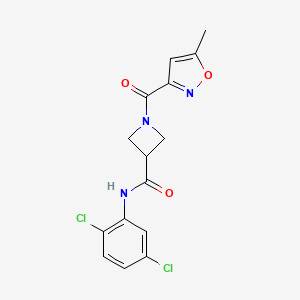
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6427337.png)
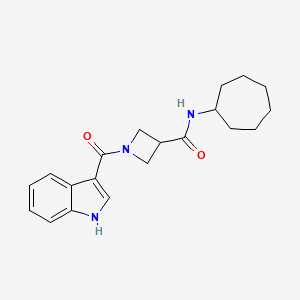
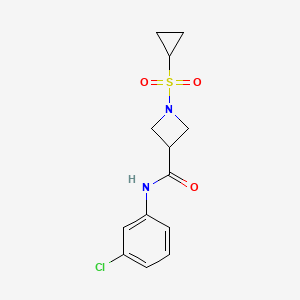
![1-(cyclopropanesulfonyl)-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B6427361.png)